molecular formula C9H8ClN B3183072 1-Chloro-4-(2-isocyanoethyl)benzene CAS No. 602262-89-5

1-Chloro-4-(2-isocyanoethyl)benzene

Cat. No.: B3183072
CAS No.: 602262-89-5
M. Wt: 165.62 g/mol
InChI Key: WRUGNOIFVUHFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(2-isocyanoethyl)benzene is an organic compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . It is also known by its IUPAC name, 1-chloro-4-(2-isocyanatoethyl)benzene . This compound is characterized by the presence of a chloro group and an isocyanoethyl group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-chloro-4-(2-isocyanoethyl)benzene typically involves the reaction of 1-chloro-4-(2-hydroxyethyl)benzene with phosgene or a similar reagent to introduce the isocyanate group . The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing hazardous by-products.

Chemical Reactions Analysis

1-Chloro-4-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts, depending on the desired transformation. Major products formed from these reactions include substituted benzene derivatives and various urethane or urea compounds.

Scientific Research Applications

1-Chloro-4-(2-isocyanoethyl)benzene finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-chloro-4-(2-isocyanoethyl)benzene involves its functional groups. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable products like ureas and urethanes. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex structures .

Comparison with Similar Compounds

1-Chloro-4-(2-isocyanoethyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(2-hydroxyethyl)benzene: This precursor lacks the isocyanate group, making it less reactive in certain synthetic applications.

    1-Bromo-4-(2-isocyanoethyl)benzene: The bromo derivative may exhibit different reactivity due to the presence of the bromine atom, which can influence substitution reactions.

    4-Isocyanatoethylbenzene:

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-chloro-4-(2-isocyanoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUGNOIFVUHFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(2-isocyanoethyl)benzene
Reactant of Route 2
1-Chloro-4-(2-isocyanoethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-(2-isocyanoethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-(2-isocyanoethyl)benzene
Reactant of Route 5
1-Chloro-4-(2-isocyanoethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.